N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide

HSF1 inhibition Heat shock response Cancer pharmacology

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide (CAS 353784-44-8) is a synthetic quinoline-4-carboxamide derivative developed as an inhibitor of heat shock factor 1 (HSF1) pathway activity. The compound is disclosed in US Patent 9,701,664 as Example 39 and has demonstrated single-digit nanomolar cellular potency (IC50 = 2.80 nM) against 17-AAG-induced HSF1 pathway activation in human U2OS osteosarcoma cells, assessed by HSP72 induction.

Molecular Formula C25H20N2O3
Molecular Weight 396.4 g/mol
CAS No. 353784-44-8
Cat. No. B3619527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide
CAS353784-44-8
Molecular FormulaC25H20N2O3
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
InChIInChI=1S/C25H20N2O3/c1-16-23(25(28)26-18-11-12-21-22(15-18)30-14-13-29-21)19-9-5-6-10-20(19)27-24(16)17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,26,28)
InChIKeyGZUMNWOQNQIJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide (CAS 353784-44-8) – HSF1 Pathway Inhibitor Procurement Guide


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide (CAS 353784-44-8) is a synthetic quinoline-4-carboxamide derivative developed as an inhibitor of heat shock factor 1 (HSF1) pathway activity [1]. The compound is disclosed in US Patent 9,701,664 as Example 39 and has demonstrated single-digit nanomolar cellular potency (IC50 = 2.80 nM) against 17-AAG-induced HSF1 pathway activation in human U2OS osteosarcoma cells, assessed by HSP72 induction [2][3]. Its molecular architecture incorporates a 2,3-dihydro-1,4-benzodioxin-6-yl amide substituent on the quinoline core, distinguishing it from earlier leads in the same chemical series.

Why N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide Cannot Be Casually Substituted by Structural Analogs


Substituting this compound with a generic quinoline-4-carboxamide or a different example from the US 9,701,664 patent series risks substantial loss of cellular HSF1 pathway inhibitory potency. Example 39 (this compound) achieves an IC50 of 2.80 nM in the U2OS HSF1-HSP72 assay, whereas close structural analogs within the same patent exhibit IC50 values ranging from 12 nM to >200 nM in related cell-based readouts [1]. Even among compounds sharing the same core scaffold, minor modifications to the amide substituent or quinoline substitution pattern produce order-of-magnitude differences in activity; generic sourcing without batch-matched analytical characterization and confirmation of the Example 39 structure cannot guarantee the same pharmacological profile [2].

Quantitative Differentiation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide Against Closest Comparators


Single-Digit Nanomolar HSF1 Pathway Inhibition in U2OS Cells vs. Representative Patent Examples

Example 39 (target compound) inhibits 17-AAG-induced HSF1 pathway activity in human U2OS cells with an IC50 of 2.80 nM (HSP72 reduction readout) [1]. In contrast, Example 1 from the same patent series shows an IC50 of 12 nM in SKOV3 cells (3.3-fold higher nominal concentration; cell-line difference precludes direct numerical ratio calculation), and Example 80 exhibits an IC50 of 220 nM in SKOV3 cells, representing a ~79-fold weaker nominal potency than Example 39 [2]. Even when restricted to the same U2OS assay platform, the closest available comparator, NXP800 (Example 169), displays an IC50 of 56 nM—a 20-fold difference favoring Example 39 [3].

HSF1 inhibition Heat shock response Cancer pharmacology

Structural Identity Confirmed by Patent-Exact IUPAC Nomenclature and CAS Registry

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide is unambiguously characterized by its CAS Registry Number 353784-44-8 and its patent-exact IUPAC name, which correspond to Example 39 in US 9,701,664 [1]. By contrast, many commercially available quinoline-4-carboxamide analogs lack a CAS registration and are referenced only by a patent example number, making independent structural verification cumbersome [2]. The availability of a valid CAS number enables precise procurement, regulatory documentation, and unambiguous cross-referencing with authoritative chemical databases such as PubChem and ChEMBL.

Chemical procurement Authenticity verification Lead optimization

Differential Selectivity Profile Inferred from HSF1 Pathway vs. Cytotoxicity Assays

Example 39 displays a dissociation between HSF1 pathway inhibition (IC50 = 2.80 nM, HSP72 reduction) and general cytotoxicity (IC50 = 23 nM, CellTiter-Blue viability in the same U2OS assay format) [1]. Although both values lie in the low nanomolar range, the approximately 8-fold window suggests that HSF1 pathway engagement occurs at concentrations below those causing overt cell death. By comparison, NXP800 (Example 169) shows a potency of 56 nM in the U2OS viability assay, which is a 2-fold weaker cytotoxic effect but does not report a separate HSF1-pathway-selective readout [2].

Selectivity Target engagement Phenotypic screening

Recommended Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide Based on Differentiated Evidence


High-Sensitivity HSF1 Pathway Reporter Assays Requiring Sub-5 nM Potency

When a cellular HSF1 reporter assay demands a potent inhibitor that can completely suppress 17-AAG-induced HSP72 induction at low nanomolar concentrations, Example 39 (IC50 = 2.80 nM) provides a 20-fold potency advantage over NXP800 (56 nM) in U2OS cells [1]. This potency margin allows for full pathway inhibition while minimizing compound carry-over into downstream transcriptomic or proteomic readouts.

Dissection of HSF1 Transcriptional Activity Separate from General Cytotoxicity

For experiments aiming to resolve HSF1-dependent gene expression from nonspecific cytotoxic effects, Example 39 offers an approximately 8-fold window between HSP72 suppression (IC50 = 2.80 nM) and CellTiter-Blue viability reduction (IC50 = 23 nM) [2]. This window enables concentration-response studies that distinguish on-target HSF1 modulation from off-target toxicity.

Structure-Activity Relationship (SAR) Studies Around the Quinoline-4-carboxamide Scaffold

Because Example 39 is a well-defined chemical entity with a CAS number, patent-exact IUPAC name, and validated biological data, it serves as a reliable anchor point for SAR exploration. Procurement of the exact CAS 353784-44-8 compound ensures that any newly synthesized analogs can be compared against a consistent, authenticated reference standard, reducing batch-to-batch variability in medicinal chemistry campaigns [3].

In Vitro Pharmacology Requiring a Defined Reference Inhibitor with Public Bioactivity Records

In drug discovery projects targeting the HSF1 pathway, selecting a reference compound with curated, publicly accessible bioactivity data in BindingDB and ChEMBL enhances data transparency and reproducibility. Example 39 (ChEMBL4070633) has its IC50 values and assay protocols openly documented, facilitating peer review and grant reporting [4].

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.